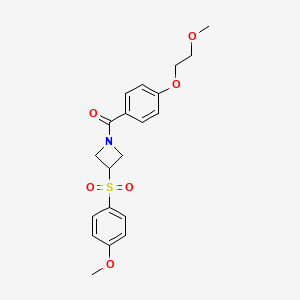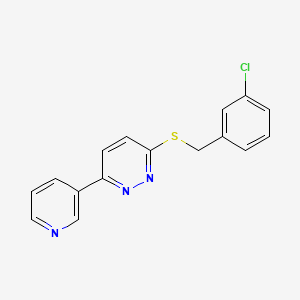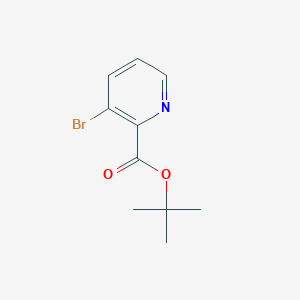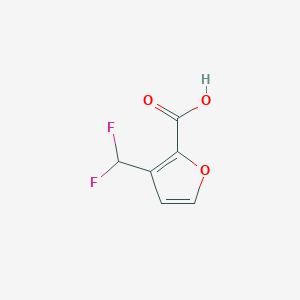
(4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that is widely used in scientific research for its unique properties. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学的研究の応用
Synthesis and Pharmacological Potential
The compound of interest, due to its complex structure involving azetidinone and sulfonyl functional groups, has been a subject of various synthetic and pharmacological studies. Research has shown that derivatives of azetidinones, similar in structural complexity to the compound , have been synthesized with a focus on their potential biological and pharmacological activities.
Synthesis of Azetidinones Derivatives : A study by Jagannadham et al. (2019) involved the synthesis of substituted azetidinones derived from a dimer of Apremilast, indicating the interest in azetidinone scaffolds for their biological and pharmacological potencies. The synthesis process involved condensation and annulation reactions to yield compounds recognized for their potential medicinal applications, highlighting the methodological approach to creating structurally similar compounds (Jagannadham et al., 2019).
Chemicoenzymatic Synthesis of Monobactams : Another study detailed the synthesis of 4-(methoxyethyl) monobactams through a chemicoenzymatic approach, involving the creation of monobactam analogues with a methoxyethyl group at the β-lactam ring. This research demonstrates the antimicrobial activity against a variety of gram-negative bacteria, underlining the significance of the structural elements present in the compound of interest for antimicrobial purposes (Yamashita Haruo et al., 1988).
Anticancer and Antiestrogenic Activities : Furthermore, compounds structurally related to (4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone have been investigated for their anticancer and antiestrogenic activities. For example, a synthesis and study of dihydronaphthalene and phenstatin analogs demonstrated potent antiestrogenic activity and cytotoxicity against tumor cell lines, indicating the therapeutic potential of such compounds in cancer treatment (Jones et al., 1979); (Magalhães et al., 2013).
特性
IUPAC Name |
[4-(2-methoxyethoxy)phenyl]-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-25-11-12-27-17-5-3-15(4-6-17)20(22)21-13-19(14-21)28(23,24)18-9-7-16(26-2)8-10-18/h3-10,19H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJWKWPHIWEOCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B2372443.png)
![Methyl 2-[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-3-yl]acetate](/img/structure/B2372444.png)

![[(3S,4R)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2372448.png)

![4-ethyl-1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2372450.png)
![2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B2372453.png)


![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B2372457.png)
![3-(4-Ethylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2372459.png)

![7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2372462.png)
